

# Application Notes and Protocols for Measuring PS10 Efficacy in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction:

**PS10** is a novel investigational checkpoint inhibitor designed to block the Programmed Death-1 (PD-1) receptor. By inhibiting the interaction between PD-1 on T cells and its ligand, PD-L1, expressed on tumor cells, **PS10** aims to reinvigorate the host's anti-tumor immune response. These application notes provide detailed protocols for assessing the in vivo efficacy of **PS10** in preclinical syngeneic mouse models of cancer, a critical step in the drug development pipeline. The protocols outlined below for the CT26 and MC38 tumor models are well-established for evaluating immunomodulatory agents.[1][2][3][4][5]

## Mechanism of Action: PS10 (Anti-PD-1 Antibody)

**PS10** functions by disrupting the inhibitory signaling cascade initiated by the binding of PD-1 to PD-L1.[6][7] This interaction typically suppresses T-cell activation and cytokine production, allowing tumor cells to evade immune surveillance. By blocking this checkpoint, **PS10** restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.[6][7]





Click to download full resolution via product page

Figure 1: PS10 blocks the PD-1/PD-L1 inhibitory signaling pathway.



# Experimental Protocols In Vivo Efficacy Study in Syngeneic Mouse Models

Syngeneic tumor models are the gold standard for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of a complete anti-tumor immune response.[1][2][3] The CT26 (colon carcinoma) in BALB/c mice and MC38 (colon adenocarcinoma) in C57BL/6 mice are two widely used models with well-characterized responses to checkpoint inhibitors.[4][5][8]





Click to download full resolution via product page

Figure 2: General workflow for in vivo efficacy studies.



#### Materials:

- Cell Lines: CT26.WT (ATCC CRL-2638), MC38 (available from various repositories)
- Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old
- Reagents: PS10, isotype control antibody, anti-mouse PD-1 antibody (positive control, e.g., clone RMP1-14), PBS, cell culture media (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
- Equipment: Laminar flow hood, incubator, centrifuges, calipers, syringes, needles.

#### Protocol Steps:

- Cell Culture: Culture CT26 or MC38 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Tumor Implantation:
  - Harvest cells during the logarithmic growth phase.
  - Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10<sup>6</sup> cells per 100  $\mu$ L for CT26 and 2 x 10<sup>6</sup> cells per 100  $\mu$ L for MC38.[9][10]
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of the appropriate mouse strain (BALB/c for CT26, C57BL/6 for MC38).
- Tumor Growth Monitoring and Randomization:
  - Begin measuring tumor volume three times weekly with calipers once tumors are palpable.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
  - When the mean tumor volume reaches approximately 60-100 mm<sup>3</sup>, randomize mice into treatment groups (n=10 mice per group).[9][11]
- Treatment Administration:



- Administer PS10, isotype control, or positive control antibody via intraperitoneal (IP) injection.
- A typical dosing schedule is 10 mg/kg administered twice weekly for 2-3 weeks.[12][13]
- Efficacy Endpoints:
  - Tumor Growth: Continue to measure tumor volume and body weight twice weekly.
  - Survival: Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
  - Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:
     TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

### Immune Cell Profiling by Flow Cytometry

To understand the mechanism of action of **PS10**, tumors and spleens can be harvested at the end of the study to analyze the composition of immune cell infiltrates.

#### Protocol Steps:

- Tissue Preparation:
  - At the study endpoint, euthanize mice and excise tumors and spleens.
  - Mechanically dissociate tissues and/or use an enzymatic digestion kit (e.g., MACS Tumor Dissociation Kit) to create single-cell suspensions.[4]
  - For spleens, lyse red blood cells using an appropriate lysis buffer.
- Cell Staining:
  - Count viable cells and aliquot approximately 1-2 x 10<sup>6</sup> cells per sample.
  - Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.[4]



- Stain cells with a cocktail of fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
- Include a viability dye to exclude dead cells from the analysis.
- Data Acquisition and Analysis:
  - Acquire data on a multi-color flow cytometer.
  - Analyze the data using software such as FlowJo to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, myeloid-derived suppressor cells).

### **Data Presentation**

# Table 1: In Vivo Efficacy of PS10 in the CT26 Syngeneic

Model

| Treatment<br>Group (10<br>mg/kg)    | Day 7 (mm³) | Day 14<br>(mm³) | Day 21<br>(mm³) | TGI (%) at<br>Day 21 | Median<br>Survival<br>(days) |
|-------------------------------------|-------------|-----------------|-----------------|----------------------|------------------------------|
| Vehicle<br>Control                  | 150 ± 25    | 650 ± 80        | 1500 ± 200      | -                    | 25                           |
| Isotype<br>Control                  | 145 ± 30    | 630 ± 75        | 1450 ± 180      | 3.3                  | 26                           |
| PS10                                | 130 ± 20    | 350 ± 50        | 500 ± 90        | 66.7                 | 45                           |
| Anti-mPD-1<br>(Positive<br>Control) | 125 ± 22    | 330 ± 45        | 480 ± 85        | 68.0                 | 48                           |

Data are represented as mean tumor volume  $\pm$  SEM. TGI is calculated relative to the vehicle control group.

# Table 2: In Vivo Efficacy of PS10 in the MC38 Syngeneic Model



| Treatment<br>Group (10<br>mg/kg)    | Day 7 (mm³) | Day 14<br>(mm³) | Day 21<br>(mm³) | TGI (%) at<br>Day 21 | Complete<br>Responders |
|-------------------------------------|-------------|-----------------|-----------------|----------------------|------------------------|
| Vehicle<br>Control                  | 120 ± 20    | 550 ± 60        | 1300 ± 150      | -                    | 0/10                   |
| Isotype<br>Control                  | 115 ± 18    | 540 ± 55        | 1280 ± 140      | 1.5                  | 0/10                   |
| PS10                                | 100 ± 15    | 200 ± 30        | 250 ± 45        | 80.8                 | 4/10                   |
| Anti-mPD-1<br>(Positive<br>Control) | 95 ± 16     | 180 ± 28        | 220 ± 40        | 83.1                 | 5/10                   |

Data are represented as mean tumor volume  $\pm$  SEM. TGI is calculated relative to the vehicle control group.

**Table 3: Immune Cell Infiltration in CT26 Tumors** 

Following PS10 Treatment

| Cell<br>Population    | Marker     | Vehicle<br>Control (% of<br>CD45+) | PS10 Treated<br>(% of CD45+) | P-value |
|-----------------------|------------|------------------------------------|------------------------------|---------|
| T Cells               | CD3+       | 25.5 ± 3.1                         | 40.2 ± 4.5                   | <0.01   |
| Cytotoxic T Cells     | CD3+CD8+   | 8.2 ± 1.5                          | 20.5 ± 3.0                   | <0.001  |
| Helper T Cells        | CD3+CD4+   | 15.1 ± 2.0                         | 18.5 ± 2.2                   | >0.05   |
| Regulatory T<br>Cells | CD4+FoxP3+ | 4.5 ± 0.8                          | 2.1 ± 0.5                    | <0.05   |
| CD8+/Treg Ratio       | -          | 1.8                                | 9.8                          | <0.001  |

Data are represented as mean percentage of CD45+ live, singlet cells  $\pm$  SEM.

Conclusion:



These protocols provide a robust framework for evaluating the preclinical efficacy of the novel PD-1 inhibitor, **PS10**. By utilizing well-established syngeneic mouse models and detailed endpoint analyses, researchers can generate the critical data necessary to advance promising immuno-oncology candidates toward clinical development. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental design and mechanism of action.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. proqinase.com [proqinase.com]
- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anaptysbio.com [anaptysbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anticancer Effect of Salvia plebeia and Its Active Compound by Improving T-Cell Activity via Blockade of PD-1/PD-L1 Interaction in Humanized PD-1 Mouse Model [frontiersin.org]
- 12. Frontiers | Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy [frontiersin.org]



- 13. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring PS10 Efficacy in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2638132#measuring-ps10-efficacy-in-animal-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com